molecular formula C8H7NO2 B13956391 1-(2-Nitrosophenyl)ethan-1-one CAS No. 25798-61-2

1-(2-Nitrosophenyl)ethan-1-one

Cat. No.: B13956391
CAS No.: 25798-61-2
M. Wt: 149.15 g/mol
InChI Key: ZNRPQMIBZNLVJA-UHFFFAOYSA-N
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Description

1-(2-Nitrosophenyl)ethan-1-one, also known as 2-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3. It is a yellow crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a ketone group (-CO) attached to the ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-one can be synthesized through several methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the ortho position of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in specialized reactors equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

    Substitution: Nucleophiles such as hydroxide ions, methoxide ions, and amines.

Major Products Formed:

    Reduction: 1-(2-Aminophenyl)ethan-1-one.

    Oxidation: 2-Nitrobenzoic acid.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrosophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

    1-(3-Nitrosophenyl)ethan-1-one: Similar structure but with the nitro group at the meta position.

    1-(4-Nitrosophenyl)ethan-1-one: Similar structure but with the nitro group at the para position.

Comparison: 1-(2-Nitrosophenyl)ethan-1-one is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. The ortho position allows for intramolecular interactions that are not possible in the meta or para isomers, leading to distinct chemical and biological properties.

Properties

CAS No.

25798-61-2

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-(2-nitrosophenyl)ethanone

InChI

InChI=1S/C8H7NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5H,1H3

InChI Key

ZNRPQMIBZNLVJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N=O

Origin of Product

United States

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